molecular formula C24H22N4O3 B4765651 2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide

2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide

Cat. No. B4765651
M. Wt: 414.5 g/mol
InChI Key: YGARUOIGYHENNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical procedures that aim at creating complex molecules with potential inhibitory activities towards specific enzymes or for the development of novel pharmacological agents. For instance, the synthesis of 4-(3-chloro-4-methoxybenzyl)aminophthalazines and their evaluation for inhibitory activity towards phosphodiesterase 5 highlights a similar approach to synthesizing complex molecules with specified activities (Watanabe et al., 2000).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been thoroughly analyzed using techniques like X-ray diffraction and DFT calculations. These studies provide insights into the compound's molecular geometry, bond lengths, angles, and the impact of intermolecular interactions on its structure (Karabulut et al., 2014).

Chemical Reactions and Properties

Research into related molecules, such as the synthesis and crystal structures of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, reveals the types of chemical reactions these compounds can undergo and their structural properties. These studies provide valuable insights into how such molecules react under different conditions and their chemical stability and reactivity (Zhu & Qiu, 2011).

Physical Properties Analysis

Investigations into compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate focus on understanding their physical properties, such as density, refractive index, molar refractivity, and polarizability. These properties are crucial for predicting the behavior of these compounds in various environments and their interactions with other molecules (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of such molecules can be elucidated through their synthesis, reaction mechanisms, and the analysis of their derivatives. For example, the creation and study of derivatives for 4-amino-5-chloro-2-methoxybenzamide derivatives help in understanding the chemical behavior, potential for modifications, and the resultant changes in chemical activity and properties (Abdulla et al., 2013).

Future Directions

The compounds related to “2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide” are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . This suggests potential future directions in the synthesis of these and related compounds for various applications in the field of chemistry and pharmacology.

properties

IUPAC Name

2-methoxy-5-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-25-24(29)20-14-16(10-13-21(20)31-3)26-23-19-7-5-4-6-18(19)22(27-28-23)15-8-11-17(30-2)12-9-15/h4-14H,1-3H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARUOIGYHENNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.